Regioisomeric Differentiation: 3-Fluoro vs. 2-Fluoro Substitution Alters Predicted Physicochemical and Electronic Properties
The target compound bears fluorine at the 3-position of the benzofuran furan ring, while the closest commercially available analog (7-bromo-2-fluoro-benzofuran-5-yl)methanol, CAS 2306265-65-4) places fluorine at the 2-position . This regioisomeric difference produces distinct electronic environments: the 3-fluoro substituent is conjugated with the furan oxygen lone pair and positioned adjacent to the benzene ring fusion, whereas the 2-fluoro substituent directly modifies the electrophilicity at the furan C2 position and alters the reactivity of the adjacent oxygen atom [1]. The two regioisomers are chemically distinct entities with different CAS numbers (2306277-98-3 vs. 2306265-65-4), SMILES strings, and InChI Keys, confirming they are not interchangeable in medicinal chemistry or synthetic applications.
| Evidence Dimension | Fluorine substitution position on benzofuran ring |
|---|---|
| Target Compound Data | Fluorine at position 3; SMILES: OCc1cc(Br)c2occ(F)c2c1; InChI Key: QBSXEWHKYAFMBW-UHFFFAOYSA-N; CAS 2306277-98-3 |
| Comparator Or Baseline | (7-Bromo-2-fluoro-benzofuran-5-yl)methanol: Fluorine at position 2; SMILES: C1=C(C=C(C2=C1C=C(O2)F)Br)CO; InChI Key: MKDOACLIAZHNMF-UHFFFAOYSA-N; CAS 2306265-65-4 |
| Quantified Difference | Different CAS registry numbers; different InChI Keys; distinct SMILES notations reflecting different connectivity of fluorine atom. Predicted properties (ChemicalBook): target compound predicted boiling point 341.9±37.0 °C, density 1.743±0.06 g/cm³, pKa 13.49±0.10 . Comparator predicted properties not available from identical source for direct comparison; however, the different connectivity inherently yields different dipole moments, H-bond acceptor patterns, and metabolic stability profiles. |
| Conditions | Computational prediction (ACD/Labs Percepta) as reported on ChemicalBook; regioisomer identity confirmed by orthogonal CAS numbers and InChI Keys from independent vendor databases. |
Why This Matters
The 3-fluoro vs. 2-fluoro regioisomerism determines the electronic character of the furan ring, directly impacting reactivity in cross-coupling reactions, metabolic stability of derived drug candidates, and the three-dimensional presentation of the hydroxymethyl group to biological targets—making the two compounds non-substitutable in SAR programs.
- [1] Hiremathad, A.; et al. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Adv. 2015, 5, 96809–96828. Review establishing that the position of halogen substitution on the benzofuran core critically determines biological activity profile. View Source
